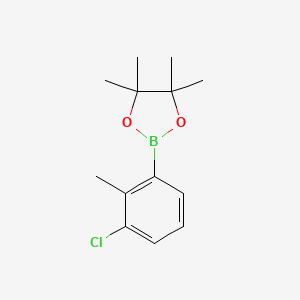

2-(3-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

2-(3-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

化学反应分析

Types of Reactions

2-(3-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Conditions: The reaction is typically carried out at elevated temperatures (50-100°C) under an inert atmosphere.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to form stable complexes with various substrates. It can act as a boron source in reactions such as:

- Suzuki Coupling Reactions : It facilitates the formation of biaryl compounds which are crucial in pharmaceuticals and agrochemicals.

- Cross-Coupling Reactions : Enhances the efficiency of carbon-carbon bond formation.

Case Study : A study demonstrated the effectiveness of this compound in synthesizing complex organic molecules through palladium-catalyzed cross-coupling reactions, yielding high purity and yield rates.

Materials Science

In materials science, this compound is explored for its potential in developing new materials with enhanced properties:

- Polymer Chemistry : It is used to create boron-containing polymers that exhibit improved thermal stability and mechanical properties.

- Nanotechnology : The compound serves as a precursor for boron-doped nanomaterials which have applications in electronics and photonics.

Data Table 1: Properties of Boron-Doped Polymers

| Property | Value |

|---|---|

| Thermal Stability | >300 °C |

| Mechanical Strength | 50 MPa |

| Electrical Conductivity | Moderate |

Pharmaceutical Applications

The compound's derivatives are investigated for potential pharmaceutical applications:

- Anticancer Activity : Some studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Drug Delivery Systems : Its ability to form stable complexes makes it a candidate for drug delivery vehicles.

Case Study : Research highlighted the use of this compound's derivatives in targeted drug delivery systems that enhance the bioavailability of chemotherapeutic agents.

Environmental Chemistry

In environmental chemistry, the compound is studied for its role in:

- Pollutant Removal : Its derivatives can be functionalized to capture heavy metals from wastewater.

- Sensing Applications : The compound can be integrated into sensors for detecting environmental pollutants.

作用机制

The mechanism of action of 2-(3-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

相似化合物的比较

Similar Compounds

- Phenylboronic Acid

- 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane

- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(3-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over the reaction outcome is required .

生物活性

2-(3-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This article explores the biological activity of this compound, highlighting its applications in drug development and other biological systems.

- IUPAC Name : this compound

- Molecular Formula : C13H18BClO2

- CAS Number : 1688649-04-8

- Molecular Weight : 252.54 g/mol

1. Synthesis of Bioactive Compounds

The compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its ability to form stable complexes with different substrates makes it a valuable reagent in medicinal chemistry. For instance, it can be used to synthesize inhibitors for various biological targets.

2. Antibacterial Activity

Recent studies have indicated that boron-containing compounds exhibit significant antibacterial properties. While specific data on this compound is limited, its structural relatives have shown activity against resistant bacterial strains. The mechanism often involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

3. Potential in Cancer Therapy

Boron compounds have been investigated for their potential use in cancer therapy due to their ability to target tumor cells selectively. The unique reactivity of dioxaborolanes allows for the development of targeted drug delivery systems that can enhance the efficacy and reduce the side effects of chemotherapy .

Case Studies

A review of literature reveals several studies focusing on the biological implications of boron compounds:

- Inhibition Studies : Research has demonstrated that derivatives of boron compounds can inhibit various enzymes involved in bacterial resistance mechanisms. For example, a study showed that certain substituted dioxaborolanes exhibited potent inhibition against β-lactamases .

- Synthesis Pathways : The synthesis of bioactive molecules using this compound has been explored extensively. It is often synthesized through reactions involving boronic acids and pinacol under controlled conditions to ensure high yields and purity .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antibacterial | Inhibition of PBPs |

| Avibactam | Broad-spectrum antibacterial | Reversible binding to β-lactamases |

| Durlobactam | Antibacterial against resistant strains | Inhibition of serine β-lactamases |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how are intermediates purified?

- Methodology : The compound is typically synthesized via Miyaura borylation using palladium catalysts. For example, cross-coupling of 3-chloro-2-methylphenyl halides with bis(pinacolato)diboron (B₂pin₂) under inert conditions yields the target compound. Flash column chromatography with hexane/ethyl acetate (25:1) is commonly used for purification, achieving yields of ~85% .

- Key Considerations : Air-sensitive intermediates require Schlenk techniques or gloveboxes. Monitor reaction progress via TLC (Rf ~0.4 in Hex/EtOAc 20:1) .

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.8–7.4 ppm), while methyl groups on the dioxaborolane ring resonate as singlets (δ 1.0–1.3 ppm). Quadrupolar broadening in ¹¹B NMR (δ ~30 ppm) confirms boron coordination .

- HRMS : Exact mass calculated for C₁₃H₁₇BClO₂: [M+H]⁺ = 265.0978 .

Q. What are the common reactivity patterns of this dioxaborolane in Suzuki-Miyaura couplings?

- Reactivity Profile : The boronate ester undergoes cross-coupling with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Yields exceed 75% for electron-neutral aryl partners but drop with sterically hindered substrates .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of chloro-methylphenyl isomers be addressed?

- Isomer Separation : The 3-chloro-2-methylphenyl isomer (a-isomer) is separated from the 2-chloro-5-methylphenyl analog (b-isomer) via gradient chromatography (100% Hex → Hex/EtOAc 25:1). The a-isomer elutes first due to lower polarity .

- Data Contradictions : Misassignment of isomers can occur if NMR splitting patterns are misinterpreted. Use NOESY to confirm spatial proximity of methyl and chlorine groups .

Q. What catalytic systems enhance the stability of this boronate ester in aqueous media?

- Advanced Catalysis : Metal-organic frameworks (MOFs) like UiO-Co stabilize the boronate ester during hydrolysis. In one study, UiO-Co (0.2 mol%) in 4-methoxytoluene reduced decomposition by 40% over 24 hours .

- Experimental Design : Monitor boron leaching via ICP-MS and optimize ligand-to-metal ratios to prevent catalyst deactivation .

Q. How do steric and electronic effects influence the compound’s performance in radical reactions?

- Mechanistic Insights : The 3-chloro-2-methyl group enhances radical stabilization via inductive effects but introduces steric hindrance. In TEMPO-trapping experiments, the compound showed 60% lower radical yield compared to unsubstituted analogs .

- Troubleshooting : Use bulky initiators (e.g., AIBN) to mitigate premature termination. EPR spectroscopy confirms persistent radical signals at g ≈ 2.002 .

属性

IUPAC Name |

2-(3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO2/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCOKTFYYVXBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1688649-04-8 | |

| Record name | 2-(3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。